molecular formula C17H25ClN2O3S2 B2522731 1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane CAS No. 2034557-85-0

1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane

Cat. No. B2522731
CAS RN: 2034557-85-0
M. Wt: 404.97
InChI Key: AUPBBPFYYGAATG-UHFFFAOYSA-N
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Description

1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane is a useful research compound. Its molecular formula is C17H25ClN2O3S2 and its molecular weight is 404.97. The purity is usually 95%.
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Scientific Research Applications

Chemical Transformations and Synthesis

The compound 1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane is closely related to various sulfonated compounds and diazepanes, which have been explored in chemical transformations and synthesis. For example, 4-substituted tetrahydro-pyrrolobenzodiazepines engage in three-component reactions involving methyl propiolate and indole, resulting in the opening of the diazepine ring and the formation of substituted pyrroles. This demonstrates the compound's potential utility in synthesizing complex heterocyclic structures (Voskressensky et al., 2014).

Catalysis and Synthesis of Polyhydroquinoline Derivatives

In catalysis, novel nanosized N-sulfonated Brönsted acidic catalysts have been used to promote the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This showcases the potential application of sulfonated diazepane compounds in catalyzing significant organic reactions, highlighting their importance in the development of efficient and green synthetic methodologies (Goli-Jolodar et al., 2016).

Medicinal Chemistry and Biological Activity

In the field of medicinal chemistry, diazepine derivatives containing sulfonated moieties have been synthesized and evaluated for various biological activities. For instance, the synthesis of 1H-1,4-diazepines containing benzene sulfonyl piperazine moiety demonstrated potential antimicrobial, antifungal, and anthelmintic activities. This indicates the broader relevance of sulfonated diazepane compounds in drug discovery and the development of new therapeutic agents (Saingar et al., 2011).

Advanced Materials and Membrane Technology

Sulfonated poly(ether sulfone)s, including those related to diazepane structures, have been explored for their application in fuel cell technology as proton exchange membranes. The unique structural features of these polymers, including phase-separated structures induced by the sulfonated units, facilitate efficient proton conduction, demonstrating the compound's potential in the development of high-performance materials for energy applications (Matsumoto et al., 2009).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O3S2/c1-23-16-4-3-14(18)13-17(16)25(21,22)20-8-2-7-19(9-10-20)15-5-11-24-12-6-15/h3-4,13,15H,2,5-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPBBPFYYGAATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCN(CC2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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